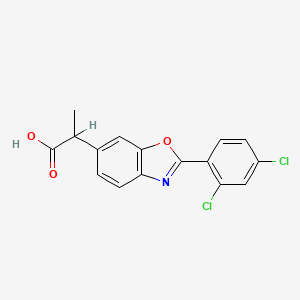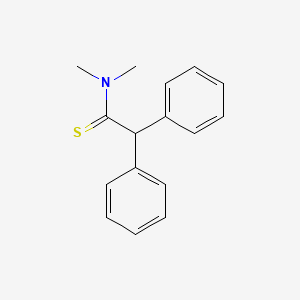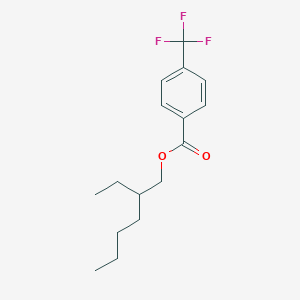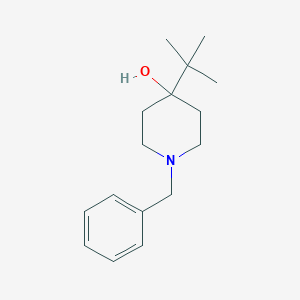
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide is a small organic molecule belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a phenylcyclopropyl group attached to a naphthalene ring, which is further connected to a carboximidamide group .
Méthodes De Préparation
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Analyse Des Réactions Chimiques
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group, leading to the formation of different derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of the urokinase-type plasminogen activator, affecting pathways involved in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other stilbenes and naphthalene derivatives. Similar compounds include:
Trans-stilbene: A simpler stilbene with a 1,2-diphenylethylene structure.
Naphthalene-2-carboximidamide: Lacks the phenylcyclopropyl group but shares the naphthalene and carboximidamide moieties.
Phenylcyclopropane: Contains the cyclopropyl group but lacks the naphthalene and carboximidamide components
Propriétés
Numéro CAS |
220296-65-1 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H18N2/c21-20(22)17-9-7-14-10-16(8-6-15(14)11-17)19-12-18(19)13-4-2-1-3-5-13/h1-11,18-19H,12H2,(H3,21,22) |
Clé InChI |
NQRIWXVAIWPBEM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C(=N)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)











